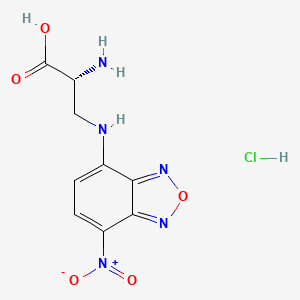

NADA-green

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NADA-green is a fluorescent D-amino acid . It is suitable for labeling peptidoglycans in live bacteria . It gets incorporated into bacterial cell walls during synthesis . This results in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting the growth rate .

Molecular Structure Analysis

The molecular formula of this compound is C9H9N5O5.HCl . It has a molecular weight of 303.66 .

Chemical Reactions Analysis

This compound is incorporated into bacterial cell walls during synthesis . It results in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting the growth rate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.66 . Its molecular formula is C9H9N5O5.HCl . The excitation/emission λ is approximately 450/555 nm .

Scientific Research Applications

NADES are used for sustainable phenolics extraction from medicinal plants, offering an environmentally friendly alternative to traditional solvents. This application aligns with the principles of green chemistry and has been successfully applied to Argentinian medicinal plants (Espino et al., 2018).

In the agri-food sector, NADES are emerging as a promising alternative to conventional organic solvents. Their application spans from extraction processes to being compatible with analytical techniques. However, the potential for industrial scale-up and their toxicity profiles require further investigation (Mišan et al., 2019).

NADES have been identified as key metal extractants for fractionation in speciation analysis, allowing for the extraction of various metals from plant samples. This application also supports the principles of Green Analytical Chemistry (Ruzik & Dyoniziak, 2022).

Their high solubilization power of biomolecules, including non-water soluble bioactive natural products, gluten, starch, and DNA, suggests potential applications in diverse fields of chemistry, pharmaceuticals, and cosmetics (Dai et al., 2013).

NADES have been used in polymer chemistry, particularly in polymerization and polymer reactions, offering a sustainable and biodegradable alternative to traditional organic solvents (Gómez et al., 2019).

In biotechnology, NADES are acknowledged for their biocompatibility, environmental friendliness, and exceptional solubilizing power, making them suitable for various biotechnological applications (Yang, 2018).

NADES are being explored as nontoxic cryoprotective agents, offering a green alternative to conventional cryopreservation methods in biological applications (Castro et al., 2018).

They are also used in "green" electronics, serving as biodegradable and biocompatible materials for environmentally safe electronic devices (Irimia‐Vladu, 2014).

Mechanism of Action

- Primary Targets : NADA-green is efficiently incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis .

- Resulting Changes : By covalently binding to the peptidoglycan layer, this compound allows specific probing of bacterial growth with minimal perturbation .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Biochemical Analysis

Biochemical Properties

NADA-green plays a significant role in biochemical reactions, particularly in the biosynthesis of peptidoglycan in various bacterial species . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature. Given its incorporation into peptidoglycan, it likely interacts with enzymes involved in peptidoglycan synthesis.

Cellular Effects

This compound influences cell function by allowing the probing of bacterial growth . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism based on the available information. Its incorporation into peptidoglycan may indirectly influence these processes by affecting cell wall structure and function.

Molecular Mechanism

This compound exerts its effects at the molecular level by being incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis . This likely involves binding interactions with enzymes involved in peptidoglycan synthesis. The exact mechanism of action, including any enzyme inhibition or activation and changes in gene expression, is not specified in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan biosynthesis . It likely interacts with enzymes involved in this pathway. The effects of this compound on metabolic flux or metabolite levels are not specified in the available literature.

properties

IUPAC Name |

(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVSANWNYYLLB-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)